

Mca-VDQMDGW-K(Dnp)-NH₂: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Mca-VDQMDGW-K(Dnp)-NH₂

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate **Mca-VDQMDGW-K(Dnp)-NH₂**, its application in caspase-3 activity assays, the underlying principles of its mechanism, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in the fields of apoptosis, cancer biology, and drug discovery.

Introduction to Mca-VDQMDGW-K(Dnp)-NH₂

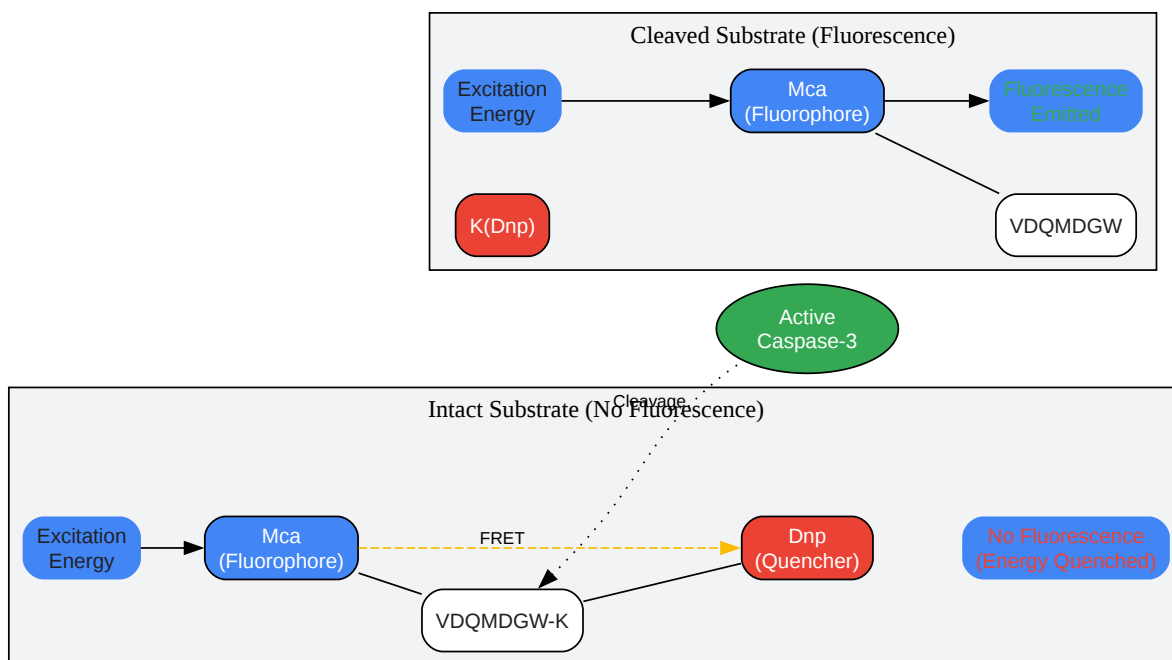
Mca-VDQMDGW-K(Dnp)-NH₂ is a highly specific and sensitive fluorogenic substrate designed for the quantitative measurement of caspase-3 activity.[1][2][3][4][5] Caspase-3 is a key executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins, ultimately leading to programmed cell death. The ability to accurately measure caspase-3 activity is crucial for studying apoptosis in various physiological and pathological contexts.

The substrate is a peptide composed of the amino acid sequence Val-Asp-Gln-Met-Asp-Gly-Trp, which is recognized and cleaved by active caspase-3. The peptide is flanked by two key chemical moieties: a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp).[3]

Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

The functionality of **Mca-VDQMDGW-K(Dnp)-NH₂** is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact substrate molecule, the Mca fluorophore and the Dnp quencher are in close proximity. When the Mca group is excited by an appropriate wavelength of light, the energy is non-radiatively transferred to the Dnp quencher, which dissipates the energy as heat, thus preventing the emission of fluorescence.

Upon the introduction of active caspase-3, the enzyme specifically cleaves the peptide backbone between the aspartic acid (D) and glutamine (Q) residues. This cleavage event separates the Mca fluorophore from the Dnp quencher. Relieved from the quenching effect, the Mca group can now emit its characteristic fluorescence upon excitation. The intensity of the emitted fluorescence is directly proportional to the amount of substrate cleaved and, therefore, to the activity of caspase-3 in the sample.



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FRET-based mechanism of **Mca-VDQMDGW-K(Dnp)-NH₂** for caspase-3 detection.

Quantitative Data

The following table summarizes the key quantitative parameters for **Mca-VDQMDGW-K(Dnp)-NH₂**. It is important to note that while the excitation and emission maxima are well-defined, kinetic constants such as K_m and k_{cat} can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature).

Parameter	Value	Reference
Molecular Formula	C60H74N14O21S	[3]
Molecular Weight	1359.4 g/mol	[3]
Excitation Wavelength (λ_{ex})	328 nm	[3]
Emission Wavelength (λ_{em})	420 nm	[3]
Purity	≥95%	[3]
Solubility	Formic Acid: 1 mg/ml	[3]
Storage	-20°C	[3]

Note: Kinetic constants (K_m , k_{cat}) for this specific substrate were not readily available in the reviewed literature. Researchers should determine these constants empirically for their specific experimental setup.

Experimental Protocols

The following is a representative protocol for a caspase-3 activity assay in cell lysates using **Mca-VDQMDGW-K(Dnp)-NH₂**. This protocol is based on the methodology described in Snyder et al. (2003) and standard caspase assay procedures. Optimization may be necessary for different cell types and experimental conditions.

Reagents and Buffers

- Cell Lysis Buffer:
 - 50 mM HEPES, pH 7.4
 - 100 mM NaCl
 - 0.1% CHAPS
 - 1 mM EDTA
 - 10% Glycerol

- Store at 4°C. Add DTT to a final concentration of 10 mM immediately before use.
- Assay Buffer:
 - 20 mM HEPES, pH 7.4
 - 100 mM NaCl
 - 10% Sucrose
 - 0.1% CHAPS
 - Store at 4°C. Add DTT to a final concentration of 10 mM immediately before use.
- **Mca-VDQMDGW-K(Dnp)-NH₂** Stock Solution:
 - Dissolve the lyophilized powder in DMSO to a stock concentration of 10 mM.
 - Store in aliquots at -20°C, protected from light.
- Active Caspase-3 (Positive Control):
 - Recombinant human caspase-3.
- Caspase-3 Inhibitor (Negative Control):
 - e.g., Ac-DEVD-CHO.

Cell Lysate Preparation

- Induce apoptosis in your cell line of interest using the desired method. A parallel culture of non-induced cells should be maintained as a negative control.
- Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A common starting point is $1-5 \times 10^6$ cells per 50 μ L of buffer.

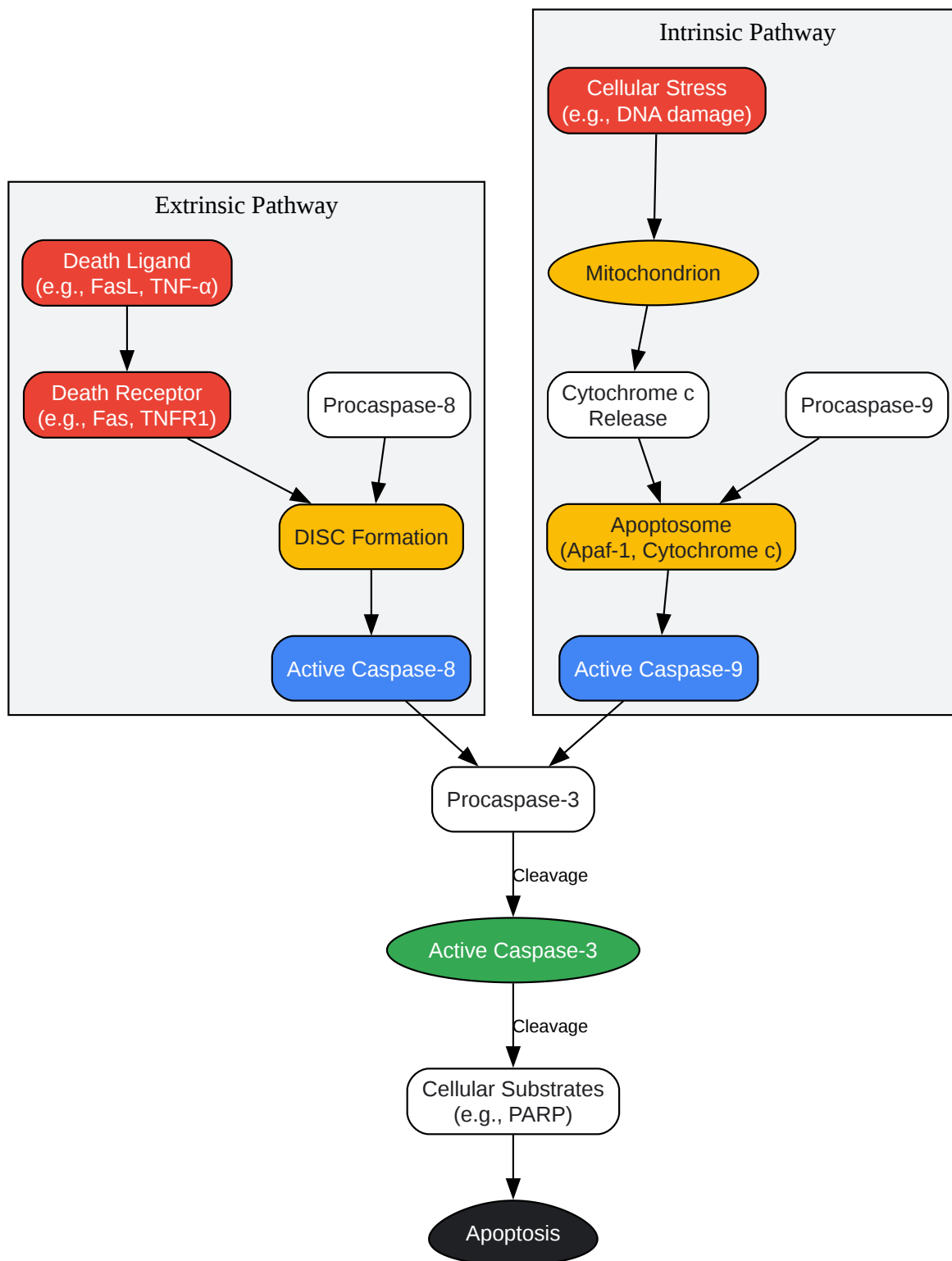
- Incubate the cell suspension on ice for 10-15 minutes.
- Centrifuge the lysate at 14,000-16,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This is your cell lysate.
- Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

Caspase-3 Activity Assay

- Prepare the reaction mixture in a 96-well black microplate suitable for fluorescence measurements.
- For each sample, add 50-100 µg of protein lysate and adjust the volume to 100 µL with Assay Buffer.
- Include the following controls:
 - Blank: Assay Buffer only (no lysate).
 - Positive Control: Assay Buffer with a known amount of active recombinant caspase-3.
 - Negative Control (Inhibitor): A sample of apoptotic lysate pre-incubated with a caspase-3 inhibitor for 10-15 minutes prior to adding the substrate.
- Add the **Mca-VDQMDGW-K(Dnp)-NH₂** substrate to each well to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm.
- The rate of increase in fluorescence is proportional to the caspase-3 activity in the sample.

Signaling Pathways and Experimental Workflow

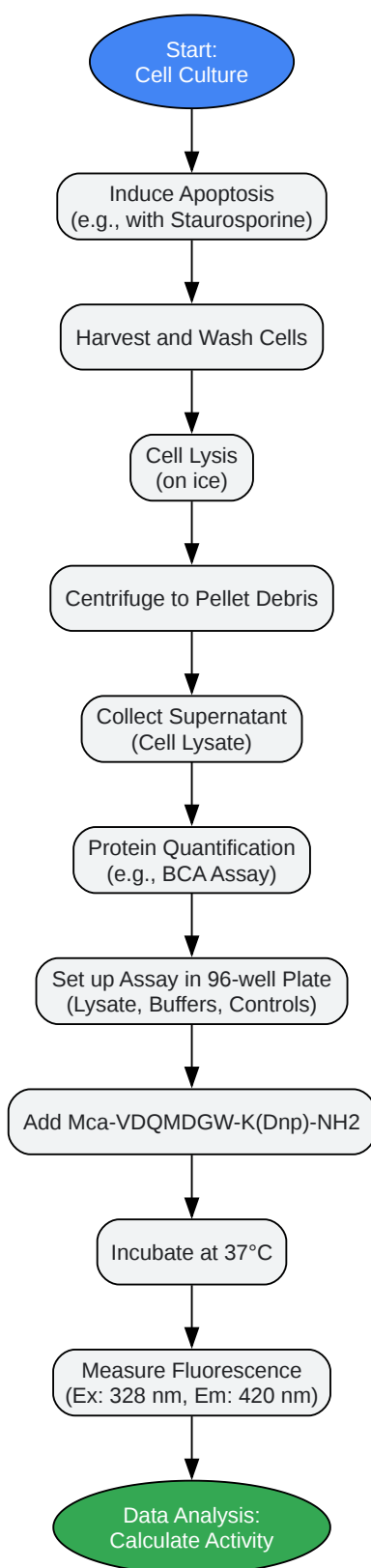
The activation of caspase-3 is a central event in the apoptotic cascade, which can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.



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Simplified overview of the extrinsic and intrinsic apoptosis pathways leading to caspase-3 activation.

The following diagram illustrates a typical experimental workflow for measuring caspase-3 activity using **Mca-VDQMDGW-K(Dnp)-NH₂**.



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Experimental workflow for caspase-3 activity measurement.

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